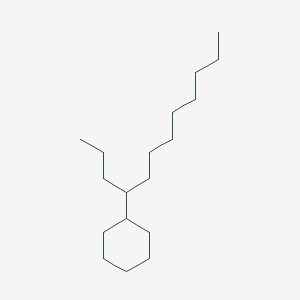
(1-Propylnonyl)cyclohexane
Description
(1-Propylnonyl)cyclohexane is a branched alicyclic hydrocarbon comprising a cyclohexane ring substituted with a propylnonyl chain (C₃H₇-C₉H₁₈). This structure confers unique physicochemical properties, including high hydrophobicity and thermal stability. These compounds are widely used in industrial solvents, polymer precursors, and specialty materials due to their conformational flexibility and inertness under standard conditions .
Properties
CAS No. |
13151-84-3 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
dodecan-4-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
CZCIELPMZUTELM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
Synonyms |
(1-Propylnonyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Substituents on the cyclohexane ring significantly influence physical properties. Key comparisons include:
*Estimated values based on homologous compounds.
- Hydrophobicity: The long propylnonyl chain in this compound enhances its hydrophobicity compared to smaller substituents like methyl or ethyl groups, reducing solubility in polar solvents .
- Thermal Stability : Branched alkyl chains increase boiling points relative to unsubstituted cyclohexane due to greater molecular weight and van der Waals interactions .
Reactivity and Catalytic Behavior
- Oxidation: Cyclohexane derivatives with bulky substituents exhibit lower reactivity in oxidation reactions. For example, methylated oxidovanadium(IV) catalysts show increased yields in cyclohexane oxidation when HCl is added, whereas non-methylated catalysts are inhibited . This suggests that steric hindrance from substituents like propylnonyl could similarly modulate reactivity.
- Biodegradation: Simple alkyl-substituted cyclohexanes (e.g., methyl- or ethyl-) are rapidly biodegraded under sulfate-rich conditions, but dimethyl isomers degrade more slowly due to microbial substrate specificity . The long-chain propylnonyl group in this compound may further impede biodegradation due to reduced enzyme accessibility.
Adsorption and Partitioning Behavior
- Adsorption on Activated Carbon: Cyclohexane interacts weakly with activated carbon compared to aromatic analogs like benzene. The addition of aromatic components enhances adsorption enthalpy, suggesting that this compound’s aliphatic chain would result in lower affinity for carbon-based adsorbents .
- Log D Values: In cyclohexane/PBS systems, lipophilic compounds exhibit high Log D values (e.g., 2.8–3.5 for 1-propenylcyclohexane), indicating strong partitioning into non-polar phases . This compound is expected to show even higher Log D due to its extended alkyl chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


